N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-chloro-4-methylphenyl group attached via an acetamide linker and a 3-methoxyphenyl substituent on the pyrimidinone ring. The thioacetamide bridge (-S-CH2-CO-NH-) is a common feature in structurally related compounds, often contributing to hydrogen bonding and molecular stability .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-13-6-7-14(10-17(13)23)24-19(27)12-31-22-25-18-8-9-30-20(18)21(28)26(22)15-4-3-5-16(11-15)29-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQKATMOVLYKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thioacetamide. Its molecular formula is with a molecular weight of 476.4 g/mol. The structure features a thienopyrimidine core which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN3O2S |
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thioacetamide |
| InChI Key | PMUCNWUUVADPHF-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the thienopyrimidine core followed by the introduction of chlorophenyl and methylphenyl groups. Advanced techniques such as continuous flow chemistry are often employed to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. Its unique structural features allow it to modulate these targets effectively.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell proliferation in various cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the thienopyrimidine core could enhance its antitumor efficacy.
Case Study: Antitumor Activity
A study evaluated the compound against several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated significant inhibition of cell growth compared to control groups, suggesting its viability as a lead compound for drug development in oncology.
Comparative Analysis with Similar Compounds
This compound stands out due to its unique thienopyrimidine structure which imparts distinct biological activities compared to other similar compounds.
| Compound Name | Anticancer Activity |
|---|---|
| N-(3-chloro-4-methylphenyl)-... | Moderate to High |
| Other Thienopyrimidine Derivatives | Variable |
Comparison with Similar Compounds
Substituent Analysis:
- Chloro/Methyl vs.
- Methoxy vs. Halogen : The 3-methoxyphenyl group in the target compound may improve solubility due to its electron-donating nature, contrasting with halogenated analogues like and .
- Core Variations: Compounds with thieno[2,3-d]pyrimidinone (e.g., ) exhibit distinct ring fusion positions, altering π-stacking interactions compared to thieno[3,2-d]pyrimidinone derivatives.
Physicochemical and Spectral Data
- Melting Points: High melting points (>300°C) in pyrrolo[3,4-c]pyridine derivatives (e.g., ) indicate strong intermolecular forces, whereas pyrimidinone-based compounds (e.g., ) melt at ~230°C, suggesting lower crystallinity.
- NMR Trends : The target compound’s 3-methoxyphenyl group would show a singlet near δ 3.8 ppm for the methoxy protons, similar to ’s methyl group at δ 2.19 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
